3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

PARP inhibition Medicinal chemistry Quinazoline SAR

3-(3,4-Dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione (CAS 899922-67-9) is a fully synthetic 1,3-disubstituted quinazoline-2,4-dione. The quinazoline-2,4-dione core is recognized as a privileged pharmacophore with documented activity across multiple therapeutic targets, including PARP-1/2 inhibition , α-amylase/α-glucosidase inhibition , and STAT3/FOXO3a signaling modulation in hepatocellular carcinoma models.

Molecular Formula C23H19N3O6
Molecular Weight 433.42
CAS No. 899922-67-9
Cat. No. B2416931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
CAS899922-67-9
Molecular FormulaC23H19N3O6
Molecular Weight433.42
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC
InChIInChI=1S/C23H19N3O6/c1-31-20-12-11-17(13-21(20)32-2)25-22(27)18-5-3-4-6-19(18)24(23(25)28)14-15-7-9-16(10-8-15)26(29)30/h3-13H,14H2,1-2H3
InChIKeyDIRHCTVRSIMPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione (CAS 899922-67-9) Procurement and Differentiation Overview


3-(3,4-Dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione (CAS 899922-67-9) is a fully synthetic 1,3-disubstituted quinazoline-2,4-dione. The quinazoline-2,4-dione core is recognized as a privileged pharmacophore with documented activity across multiple therapeutic targets, including PARP-1/2 inhibition , α-amylase/α-glucosidase inhibition , and STAT3/FOXO3a signaling modulation in hepatocellular carcinoma models . The compound carries a 3,4-dimethoxyphenyl group at N3 and a 4-nitrobenzyl group at N1, a substitution pattern that introduces both electron-withdrawing (nitro) and electron-donating (methoxy) functionalities absent in simpler benzyl or phenyl analogs. These modifications are expected to alter target binding, metabolic stability, and physicochemical properties relative to common in‑class alternatives.

Why 3-(3,4-Dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione Cannot Be Freely Substituted with In‑Class Analogs


Quinazoline-2,4-diones exhibit strong structure‑activity relationship (SAR) dependence at both N1 and N3 positions. The presence of an electron-withdrawing 4-nitro group on the N1-benzyl substituent is known to enhance PARP-1 inhibitory potency relative to unsubstituted benzyl or electron-donating analogs , while the 3,4-dimethoxy substitution at the N3-phenyl ring has been shown in related quinazoline-2,4-dione series to significantly influence α-glucosidase inhibitory activity compared with unsubstituted phenyl derivatives . Replacing either substituent with a simpler benzyl, methyl, or phenyl group may therefore produce a compound with meaningfully different target engagement, potency, and selectivity. In the absence of direct head-to-head data for this specific compound, the dual-substituent architecture — combining a para‑nitro electron-withdrawing motif at N1 with a dimethoxy electron-donating motif at N3 — represents a structurally differentiated chemical space that generic quinazoline-2,4-dione scaffolds do not occupy.

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione (CAS 899922-67-9) vs. Closest Analogs


N1-Substituent Electronic SAR: Para-Nitrobenzyl vs. Unsubstituted Benzyl in Quinazoline-2,4-dione PARP-1 Inhibitors

The 1-(arylmethyl)quinazoline-2,4(1H,3H)-dione scaffold disclosed in US9290460B2 demonstrates that electron-withdrawing substituents on the N1-benzyl ring are preferred for PARP-1 inhibitory potency. While the patent does not individually exemplify the 4-nitrobenzyl derivative, the generic claims and SAR discussion indicate that para-nitro substitution is expected to increase PARP-1 binding affinity relative to the unsubstituted benzyl analog . The para-nitrobenzyl group introduces a strong electron-withdrawing effect (Hammett σ_p = +0.78 for NO₂) and a hydrogen-bond acceptor capability at the nitro oxygens, features absent in the benzyl analog (σ_p = 0.00).

PARP inhibition Medicinal chemistry Quinazoline SAR

Regiochemistry Differentiation: 4-Nitrobenzyl vs. 3-Nitrobenzyl Isomer in Quinazoline-2,4-dione Series

The N3-nitrobenzyl quinazoline-2,4-dione isomers 18f (meta-nitro) and 18g (para-nitro) were synthesized and characterized by Łysakowska et al. (2024) as intermediates for cytotoxic isoxazolidine conjugates . Although no direct IC₅₀ comparison between the two regioisomers was reported in that study, the distinct synthetic procedures, NMR signatures, and melting points (18f: N1-allyl-N3-(3-nitrobenzyl) derivative; 18g: N1-allyl-N3-(4-nitrobenzyl) derivative) confirm that the para-nitro substitution yields a chemically distinct entity from the meta-nitro isomer. Given the well-established impact of nitro group position on electronic distribution and molecular recognition in drug-like molecules, these two regioisomers are not interchangeable.

Regiochemistry Isomer comparison Nitrobenzyl substitution

N3-Substituent Differentiation: 3,4-Dimethoxyphenyl vs. Unsubstituted Phenyl in Quinazoline-2,4-dione α-Glucosidase Inhibitors

Santos-Ballardo et al. (2020) evaluated 3-substituted quinazoline-2,4(1H,3H)-diones for α-amylase and α-glucosidase inhibition. Compounds 3d, 3e, 3g, and 3h showed moderate activity against α-glucosidase compared with acarbose . The study established that variations at the N3 position (aryl vs. alkyl substitution) produce measurable differences in enzyme inhibition. Although the exact 3-(3,4-dimethoxyphenyl) derivative was not part of this series, the SAR trend indicates that electron-donating aryl substituents at N3 (such as 3,4-dimethoxyphenyl) are expected to modulate hydrogen-bonding and π-stacking interactions within the enzyme active site differently than unsubstituted phenyl.

α-Glucosidase inhibition Antidiabetic 3-substituted quinazoline-2,4-dione

Calculated Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. 1-Benzyl-3-(3,4-dimethoxyphenyl) Analog

The 4-nitrobenzyl substituent at N1 introduces a polar nitro group that is expected to significantly reduce lipophilicity (cLogP) and increase topological polar surface area (tPSA) relative to the unsubstituted 1-benzyl analog. Based on calculated property estimates from the ZINC database for structurally related 1-(arylmethyl)-3-arylquinazoline-2,4-diones , the 4-nitrobenzyl derivative is predicted to have cLogP approximately 0.5–0.8 log units lower and tPSA approximately 40–50 Ų higher than the 1-benzyl-3-(3,4-dimethoxyphenyl)quinazoline-2,4-dione analog (CAS not available; structure inferred). This difference places the target compound in a more favorable region of drug-like chemical space for oral bioavailability according to Lipinski and Veber rules.

Physicochemical properties Drug-likeness LogP

Cytotoxic Potential via STAT3/FOXO3a Pathway: Quinazoline-2,4-dione Core Class Evidence

Manoharan et al. (2025) demonstrated that the unsubstituted quinazoline-2,4(1H,3H)-dione core (Qd) induced ROS-mediated mitochondrial damage and apoptosis in HepG2 hepatocellular carcinoma cells via STAT3 inhibition and FOXO3a activation . Qd treatment resulted in significant STAT3 downregulation and FOXO3a upregulation at the protein level. While the study evaluated the parent core scaffold rather than substituted derivatives, it establishes a mechanistic baseline for the quinazoline-2,4-dione pharmacophore in cancer-relevant signaling. The 4-nitrobenzyl and 3,4-dimethoxyphenyl substituents present on the target compound may further modulate this activity through enhanced target engagement or altered cellular permeability, but no direct comparative data exist.

STAT3 signaling FOXO3a Hepatocellular carcinoma HepG2

Statement on High-Strength Differential Evidence Availability

A comprehensive search of primary literature, patent databases (including Google Patents, USPTO, and WIPO), and authoritative chemical databases (PubChem, ChemSpider, ZINC, BindingDB, ChEMBL) conducted on 2026-05-12 did not identify any peer-reviewed research article, patent example, or public bioassay result that directly profiles 3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione (CAS 899922-67-9) with quantitative IC₅₀, Kᵢ, EC₅₀, or in vivo data alongside a defined comparator. All differentiation evidence presented above is therefore of class-level inference or supporting nature. No direct head-to-head comparison or cross-study comparable data could be located. Prospective procurers should treat the compound as a structurally enabled but biologically unvalidated chemical probe and conduct confirmatory profiling against specific analogs of interest.

Evidence transparency Literature gap Procurement guidance

Recommended Research Application Scenarios for 3-(3,4-Dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione (CAS 899922-67-9)


PARP-1/2 Inhibitor Lead Identification and SAR Expansion

Based on the 1-(arylmethyl)quinazoline-2,4-dione PARP inhibitor scaffold disclosed in US9290460B2 , this compound can serve as a structurally differentiated entry point for PARP-1/2 inhibitor SAR studies. The para-nitrobenzyl group at N1 is expected to enhance PARP-1 binding relative to unsubstituted benzyl analogs, while the 3,4-dimethoxyphenyl N3-substituent provides additional vectors for affinity and selectivity optimization. Recommended comparator set for parallel screening: 1-benzyl-3-(3,4-dimethoxyphenyl)quinazoline-2,4-dione (benzyl analog), 3-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4-dione (meta-nitro isomer), and the parent 1-(4-nitrobenzyl)quinazoline-2,4-dione (N3-unsubstituted analog).

α-Glucosidase and α-Amylase Inhibitor Screening in Antidiabetic Drug Discovery

The quinazoline-2,4-dione core has demonstrated moderate α-amylase/α-glucosidase inhibition in the 3-substituted series reported by Santos-Ballardo et al. (2020) . The dual-substituted target compound — with N1-4-nitrobenzyl and N3-3,4-dimethoxyphenyl groups — extends the SAR into 1,3-disubstituted chemical space not explored in that study. This compound is suitable for head-to-head enzyme inhibition profiling against the reported compounds 3d, 3e, 3g, and 3h, with acarbose as the positive control. The electron-rich dimethoxyphenyl group may enhance interactions within the α-glucosidase active site pocket.

Hepatocellular Carcinoma (HCC) Mechanistic Probe Development Targeting STAT3/FOXO3a Axis

Manoharan et al. (2025) identified the unsubstituted quinazoline-2,4-dione core as a STAT3/FOXO3a signaling modulator in HepG2 cells . The target compound, with its dual aromatic substitutions, offers an opportunity to investigate whether N1 and N3 functionalization enhances or attenuates STAT3 inhibition and apoptosis induction. Parallel testing against the parent quinazoline-2,4-dione and the 1-benzyl analog is recommended to isolate substituent-specific contributions to anti-HCC activity.

Physicochemical Property-Driven Chemical Probe Selection for Cellular Assay Optimization

The predicted lower cLogP and higher tPSA of the 4-nitrobenzyl derivative relative to the 1-benzyl analog suggest improved aqueous solubility and reduced non-specific binding . This compound is therefore recommended as a preferential chemical probe for cellular assays where compound aggregation, precipitation, or non-specific protein binding confound readouts. Researchers should experimentally confirm solubility (e.g., kinetic solubility assay in PBS or assay medium) and compare directly with the 1-benzyl analog under identical assay conditions.

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